3-[2-(2-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE
Description
3-[2-(2-Fluorophenyl)-2-oxoethyl]-3-hydroxy-2,3-dihydro-1H-indol-2-one is a complex organic compound featuring an indole core structure. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . This compound, with its unique fluorophenyl and oxoethyl substituents, holds potential for various applications in scientific research and industry.
Properties
IUPAC Name |
3-[2-(2-fluorophenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c17-12-7-3-1-5-10(12)14(19)9-16(21)11-6-2-4-8-13(11)18-15(16)20/h1-8,21H,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEVYXZWIOKOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2-(2-Fluorophenyl)-2-oxoethyl]-3-hydroxy-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method starts with the reaction of 2-(2-fluorophenyl)-2-oxoethyl bromide with indole-2,3-dione under basic conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[2-(2-Fluorophenyl)-2-oxoethyl]-3-hydroxy-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compared to other indole derivatives, 3-[2-(2-Fluorophenyl)-2-oxoethyl]-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to its specific substituents. Similar compounds include:
2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile: Another fluorophenyl derivative with different functional groups.
Indole-3-acetic acid: A well-known plant hormone with a simpler structure.
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: A related compound with a pyrrole core. These compounds share some structural similarities but differ in their specific chemical properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
